Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate
Overview
Description
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrido[3,4-b]pyrazine core, which is fused with an ethoxy and oxo group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst . This reaction is typically carried out at room temperature in ethanol, providing the desired product with moderate to good yields. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these effects are still under investigation, but they may include modulation of signaling pathways related to cell growth and inflammation .
Comparison with Similar Compounds
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Similar in structure but lacks the ethoxy and oxo groups.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Pyrazolo[3,4-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by its unique structure that includes an ethoxy and oxo group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- CAS Number : 1031651-61-2
- IUPAC Name : Ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. Research indicates that it may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism can lead to various biological effects, including modulation of signaling pathways involved in cell growth and inflammation .
Anticancer Properties
Studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazolopyridines have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The compound's structure suggests potential interactions with targets involved in tumor growth .
Anti-inflammatory Effects
In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Research indicates that certain pyrazolopyridine derivatives can inhibit inflammatory cytokines and pathways, making them candidates for the development of anti-inflammatory drugs .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal highlighted the enzyme inhibition potential of this compound. The compound was tested against several enzymes implicated in disease processes. Results indicated that it effectively inhibited specific enzymes at micromolar concentrations, demonstrating its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship (SAR) of related compounds. Modifications to the ethoxy and oxo groups were systematically studied to determine their impact on biological activity. The findings suggested that certain structural features significantly enhance enzyme binding affinity and biological efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and other related pyrazolopyridine derivatives:
Compound Name | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
Ethyl (3-ethoxy-2-oxopyrido...) | C13H15N3O4 | Anticancer, Anti-inflammatory | Unique ethoxy and oxo substitution |
1H-pyrazolo[3,4-b]pyridine | C9H8N4 | Moderate anticancer | Lacks ethoxy group |
Pyrazolo[3,4-c]pyridine | C10H8N4 | Low activity | Different fusion pattern |
Properties
IUPAC Name |
ethyl 2-(3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-19-11(17)8-16-10-5-6-14-7-9(10)15-12(13(16)18)20-4-2/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHMRDBRRMZDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CN=C2)N(C1=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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